molecular formula C21H17F3N4O2 B2434943 N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide CAS No. 1172952-71-4

N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2434943
CAS No.: 1172952-71-4
M. Wt: 414.388
InChI Key: CKHDRBXTYDGIQE-UHFFFAOYSA-N
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Description

“N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic tetrahydropyrazolopyridinone scaffold. This structure is retained through the cyclization of the carboxamido linker, which contributes to its potent fXa binding activity .

Scientific Research Applications

Antiallergic Activity

Research on related compounds indicates potential antiallergic applications. For instance, a study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides found that certain derivatives, such as N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2- pyridinecarboxamide, showed potent antiallergic activity, significantly more so than conventional treatments like disodium cromoglycate (Honma et al., 1983).

Antiviral Properties

A study on benzamide-based 5-aminopyrazoles and their derivatives revealed significant anti-influenza A virus (H5N1) activities. This suggests that related benzamide compounds might possess similar antiviral properties (Hebishy et al., 2020).

Antifungal Applications

Compounds structurally similar to N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide have been synthesized and demonstrated moderate antifungal activities. For example, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were effective against several phytopathogenic fungi, outperforming commercial fungicides in some cases (Zhibing Wu et al., 2012).

Anti-Tuberculosis Potential

Some derivatives of the compound, particularly in the 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class, have shown promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This indicates potential application in developing anti-tuberculosis drugs (Samala et al., 2013).

Anticancer Properties

Compounds with similar structures have been evaluated for their anticancer properties. For instance, novel pyrazolopyrimidines derivatives showed significant cytotoxic activities against certain cancer cell lines, suggesting potential application in cancer treatment (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could explore its potential applications, such as its use as a potent fXa binding agent .

Properties

IUPAC Name

N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c1-28-19-17(14(11-16(29)25-19)12-7-3-2-4-8-12)18(27-28)26-20(30)13-9-5-6-10-15(13)21(22,23)24/h2-10,14H,11H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHDRBXTYDGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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